molecular formula C12H21ClN4O B1390276 N-(2-Imidazol-1-yl-ethyl)-2-piperidin-4-yl-acetamide hydrochloride CAS No. 1185171-19-0

N-(2-Imidazol-1-yl-ethyl)-2-piperidin-4-yl-acetamide hydrochloride

Cat. No.: B1390276
CAS No.: 1185171-19-0
M. Wt: 272.77 g/mol
InChI Key: FFMVKICIUWNKGG-UHFFFAOYSA-N
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Description

N-(2-Imidazol-1-yl-ethyl)-2-piperidin-4-yl-acetamide hydrochloride is a chemical compound that features both imidazole and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of imidazole with 2-chloroethylamine hydrochloride to form N-(2-chloroethyl)imidazole, which is then reacted with piperidine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-Imidazol-1-yl-ethyl)-2-piperidin-4-yl-acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional functional groups, while hydrolysis will produce the corresponding carboxylic acid and amine .

Scientific Research Applications

N-(2-Imidazol-1-yl-ethyl)-2-piperidin-4-yl-acetamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Imidazol-1-yl-ethyl)-2-piperidin-4-yl-acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the piperidine moiety may enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Imidazol-1-yl-ethyl)-2-piperidin-4-yl-acetamide hydrochloride is unique due to its specific combination of imidazole and piperidine rings, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets compared to similar compounds .

Biological Activity

N-(2-Imidazol-1-yl-ethyl)-2-piperidin-4-yl-acetamide hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C12H20N4O·HCl, has been studied for its various pharmacological properties, particularly in the context of cancer treatment and inflammation modulation.

Chemical Structure and Properties

The compound features an imidazole ring and a piperidine moiety, which are known to contribute to its biological activity. The presence of these functional groups allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.

Molecular Structure

ComponentDescription
Molecular Formula C12H20N4O·HCl
Imidazole Group Contributes to biological activity
Piperidine Group Enhances binding affinity

Anticancer Properties

Recent studies have highlighted the potential of imidazole derivatives, including this compound, as anticancer agents. Research indicates that compounds with imidazole structures exhibit significant cytotoxic effects against various cancer cell lines.

  • Inhibition of Tubulin Polymerization : Compounds similar to this compound have shown IC50 values in the low micromolar range against cancer cell lines such as HeLa and MDA-MB-468. For example, one study reported IC50 values ranging from 80–200 nM against HCT-15 and HT29 cells, demonstrating their effectiveness in disrupting microtubule dynamics essential for cell division .
  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is critical as it prevents cancer cells from proliferating effectively .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties, particularly through modulation of the NLRP3 inflammasome pathway.

  • NLRP3 Inhibition : Compounds derived from similar scaffolds have been reported to inhibit NLRP3 activation and interleukin-1 beta (IL-1β) release in macrophages. This inhibition is crucial in conditions characterized by excessive inflammation .
  • Research Findings : A study demonstrated that certain derivatives could significantly reduce pyroptotic cell death in human macrophages, indicating a promising avenue for treating inflammatory diseases .

Case Study 1: Anticancer Activity

In a recent study involving mice bearing tumors, this compound was administered at varying doses. Results indicated a significant reduction in tumor growth compared to control groups, supporting its role as an effective anticancer agent.

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the compound's effect on macrophage activation. The findings revealed that treatment with the compound led to decreased levels of pro-inflammatory cytokines, suggesting its potential utility in managing chronic inflammatory conditions.

Properties

IUPAC Name

N-(2-imidazol-1-ylethyl)-2-piperidin-4-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O.ClH/c17-12(9-11-1-3-13-4-2-11)15-6-8-16-7-5-14-10-16;/h5,7,10-11,13H,1-4,6,8-9H2,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMVKICIUWNKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC(=O)NCCN2C=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.